Opnurasib

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

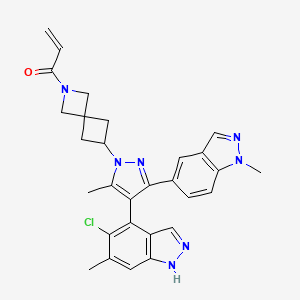

Structure

3D Structure

Properties

IUPAC Name |

1-[6-[4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methylindazol-5-yl)pyrazol-1-yl]-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClN7O/c1-5-24(38)36-14-29(15-36)10-20(11-29)37-17(3)25(26-21-13-31-33-22(21)8-16(2)27(26)30)28(34-37)18-6-7-23-19(9-18)12-32-35(23)4/h5-9,12-13,20H,1,10-11,14-15H2,2-4H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUYLZMQTIKGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1Cl)C3=C(N(N=C3C4=CC5=C(C=C4)N(N=C5)C)C6CC7(C6)CN(C7)C(=O)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2653994-08-0 | |

| Record name | Opnurasib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3W0H3V1LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Opnurasib (JDQ443): A Technical Guide to its Action on KRASG12C

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of the mechanism of action for Opnurasib (JDQ443), a structurally novel, potent, and selective covalent inhibitor of the KRASG12C oncoprotein. This compound represents a significant effort in targeting KRAS-mutated cancers, which have long been considered "undruggable." This document synthesizes preclinical and early clinical data to offer a comprehensive resource on its molecular interactions, cellular effects, and the experimental basis for these findings. Although the clinical development of this compound was halted for strategic reasons and not due to safety concerns, the wealth of research surrounding its unique mechanism remains highly informative for the ongoing development of KRAS inhibitors.[1][2][3]

Executive Summary: A Novel Approach to KRASG12C Inhibition

This compound is an orally bioavailable small molecule that irreversibly binds to the mutant cysteine-12 residue of KRASG12C.[4][5][6] Its core mechanism involves trapping the KRASG12C protein in its inactive, guanosine diphosphate (GDP)-bound state.[1][7][8][9] This action prevents the protein from cycling to its active, guanosine triphosphate (GTP)-bound form, thereby inhibiting downstream oncogenic signaling pathways responsible for cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.[7][10][11]

A key differentiator for this compound is its unique binding mode within the switch II pocket of KRASG12C.[1][6][10][12] Unlike other inhibitors that rely on interactions with the histidine-95 (H95) residue, this compound's pyrazole-based scaffold forms novel contacts, which allows it to be effective against KRASG12C mutants that have acquired secondary resistance mutations at H95.[9][11][12] This distinct structural interaction underscores its potential to overcome specific mechanisms of acquired resistance observed with other KRASG12C inhibitors.

Quantitative Profile of this compound

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity

| Parameter | Value | Assay Type | Target | Source |

| IC₅₀ (c-Raf Recruitment) | 0.012 µM | Biochemical Inhibition Assay | KRASG12C | [13] |

| kᵢ (Covalent Binding) | 130 M⁻¹s⁻¹ | Competitive Covalent Binding | KRASG12C | [9] |

| Kd,eq (Reversible Binding) | 29 µM | Surface Plasmon Resonance (SPR) | Wild-Type KRAS | [9] |

| Kd,eq (Reversible Binding) | 25 µM | Surface Plasmon Resonance (SPR) | Wild-Type NRAS | [9] |

| Kd,eq (Reversible Binding) | 83 µM | Surface Plasmon Resonance (SPR) | Wild-Type HRAS | [9] |

Table 2: Cellular Activity

| Cell Line | IC₅₀ (Proliferation) | Assay Type | Mutation Status | Source |

| NCI-H358 (Lung) | 0.018 µM | Cell Viability Assay | KRASG12C | [5][7] |

| NCI-H2122 (Lung) | 0.063 µM | Cell Viability Assay | KRASG12C | [5][7] |

| MIA PaCa-2 (Pancreas) | Potent Activity | Cell-Derived Xenograft | KRASG12C | [12] |

Table 3: Early Clinical Pharmacokinetics

| Parameter | Value | Study Population | Dosing | Source |

| Median Tₘₐₓ | 3 to 4 hours | Patients with KRASG12C solid tumors | With food | [14] |

| Average Half-life | ~7 hours | Patients with KRASG12C solid tumors | N/A | [14] |

| Recommended Phase 2 Dose | 200 mg twice daily | Patients with KRASG12C solid tumors | N/A | [14] |

Core Mechanism of Action: Structural and Pathway Analysis

This compound's mechanism is centered on its covalent modification of the KRASG12C protein. This action is highly selective for the mutant protein, as wild-type KRAS lacks the cysteine residue at position 12.

Covalent Binding and Inactivation

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[11] The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active, signal-promoting state. This compound targets the inactive GDP-bound conformation.[7][8] Its acrylamide "warhead" forms an irreversible covalent bond with the thiol group of the C12 residue located in a binding pocket (P2) beneath the switch II region.[11][12] This locks the protein in the inactive state, preventing the exchange of GDP for GTP, which is mediated by guanine nucleotide exchange factors (GEFs) like SOS1.[11]

Unique Structural Interactions

Structural analysis reveals that this compound's distinct chemical scaffold enables a novel binding mode.[6]

-

A rigid spirocyclic linker optimally orients the acrylamide group toward the target cysteine-12.[12]

-

The amide carbonyl forms hydrogen bonds with the side chain of lysine-16.[12]

-

A methyl-indazole moiety establishes unique van der Waals contacts and stacking interactions with the backbone of amino acids E63-Y64 and the side chain of Q99, a region distinct from the H95 groove targeted by other inhibitors.[9][12]

This unique interaction profile allows this compound to potently inhibit KRASG12C while avoiding direct contact with the H95 residue, thereby retaining activity against cell lines with G12C/H95 double mutations.[9][10][12]

Downstream Signaling Inhibition

By locking KRASG12C in an inactive state, this compound effectively shuts down the aberrant signaling cascades that drive tumor growth. The primary downstream pathways inhibited are:

-

RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for cell proliferation, differentiation, and survival. Inhibition of this pathway is evidenced by a dose-dependent reduction in the phosphorylation of ERK (pERK).[7]

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival.

The inhibition of these key signaling networks leads to the observed potent anti-proliferative and anti-tumor activity in preclinical models.[7][10]

Experimental Protocols and Methodologies

The characterization of this compound's mechanism of action relied on a suite of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Cell Proliferation (Viability) Assay

This assay measures the ability of a compound to inhibit the proliferation of cancer cell lines.

-

Objective: To determine the IC₅₀ value of this compound in KRASG12C-mutated cell lines.

-

Materials:

-

KRASG12C-mutant cell lines (e.g., NCI-H358, NCI-H2122).

-

Standard cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

-

This compound (JDQ443) dissolved in DMSO to create a stock solution.

-

96-well clear-bottom cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer plate reader.

-

-

Protocol:

-

Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: A serial dilution of this compound is prepared in culture medium from the DMSO stock. The final DMSO concentration in all wells, including vehicle controls, is kept below 0.1%. 100 µL of the compound dilutions are added to the respective wells.

-

Incubation: Plates are incubated for 72 hours at 37°C, 5% CO₂.

-

Viability Measurement: The plates are equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® reagent is added to each well.

-

Lysis and Signal Stabilization: The plates are placed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is read using a luminometer.

-

Data Analysis: The data is normalized to the vehicle-treated control wells. IC₅₀ curves are generated by plotting the percent inhibition against the logarithm of the compound concentration using a non-linear regression model (four-parameter variable slope).

-

Western Blot for Phospho-ERK (pERK) Inhibition

This assay is used to confirm that the compound inhibits the downstream MAPK signaling pathway.

-

Objective: To measure the dose-dependent reduction of pERK levels following this compound treatment.

-

Materials:

-

KRASG12C-mutant cell line (e.g., NCI-H358).

-

6-well cell culture plates.

-

This compound in DMSO.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-β-actin.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

-

-

Protocol:

-

Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with varying concentrations of this compound or vehicle (DMSO) for 2-4 hours.

-

Cell Lysis: After treatment, the medium is aspirated, and cells are washed with ice-cold PBS. 200 µL of ice-cold RIPA buffer is added to each well. Cells are scraped and the lysate is collected and clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: The protein concentration of the supernatant is determined using the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

The membrane is incubated overnight at 4°C with the primary antibody (e.g., anti-pERK, 1:1000 dilution).

-

The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with the HRP-conjugated secondary antibody (1:5000 dilution).

-

-

Detection: After further washes, the ECL substrate is applied to the membrane, and the signal is detected using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane is stripped and re-probed for total ERK and β-actin to serve as loading controls.

-

Mechanisms of Resistance and this compound's Profile

Resistance to KRASG12C inhibitors is a significant clinical challenge and can arise through two main avenues:

-

On-Target Resistance: This involves secondary mutations in the KRAS gene itself that either prevent the drug from binding or restore the protein's activity.[15][16][17] Because this compound does not rely on interaction with the H95 residue, it maintains activity against certain H95 co-mutations that confer resistance to other inhibitors.[9][11]

-

Off-Target Resistance: This involves the activation of alternative "bypass" signaling pathways that circumvent the need for KRAS signaling.[15][16][18] This can occur through amplification or mutation of other oncogenes like MET, NRAS, BRAF, or receptor tyrosine kinases (RTKs).[17] To counter this, combination therapies are being explored. Preclinical studies have shown that combining this compound with inhibitors of SHP2 (like TNO155), MEK, or CDK4/6 enhances its anti-tumor activity.[8][10][19] The combination with a SHP2 inhibitor is particularly synergistic, as SHP2 inhibition can suppress the feedback reactivation of wild-type RAS isoforms.[1]

Conclusion

This compound (JDQ443) is a potent and selective covalent inhibitor of KRASG12C that operates by trapping the oncoprotein in its inactive, GDP-bound state. Its defining feature is a novel binding mode within the switch II pocket that confers activity against certain resistance mutations affecting other KRASG12C inhibitors. The comprehensive preclinical data, supported by detailed biochemical and cellular assays, firmly establishes its mechanism of action and provides a strong rationale for the continued investigation of inhibitors with similarly unique structural interactions. While its own development has ceased, the scientific insights gained from this compound continue to inform the next generation of therapies targeting KRAS-driven cancers.

References

- 1. tandfonline.com [tandfonline.com]

- 2. login.medscape.com [login.medscape.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. This compound | Ras | TargetMol [targetmol.com]

- 5. This compound (JDQ-443; NVP-JDQ-443) | covalent KRAS G12C inhibitor | CAS 2653994-08-0 | Buy this compound (JDQ-443; NVP-JDQ-443) from Supplier InvivoChem [invivochem.com]

- 6. Discovery of JDQ443, a structurally novel, potent and selective covalent oral inhibitor of KRASG12C - American Chemical Society [acs.digitellinc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. | BioWorld [bioworld.com]

- 10. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. onclive.com [onclive.com]

- 15. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 16. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

- 18. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

The Structure-Activity Relationship of Opnurasib (JDQ-443): A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Medicinal Chemistry, Biological Activity, and Experimental Protocols Underlying a Novel KRAS G12C Inhibitor

Opnurasib (also known as JDQ-443) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein. Developed through a rigorous structure-based drug design campaign, this compound represents a significant advancement in the challenging field of targeting KRAS, a notorious driver of various cancers. Although its clinical development was discontinued for strategic reasons, the wealth of preclinical data and the unique structural features of this compound provide valuable insights for researchers and drug developers in the ongoing quest to effectively drug this critical oncogene. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailed experimental methodologies, and the key signaling pathways it modulates.

Mechanism of Action and Binding Mode

This compound is an irreversible covalent inhibitor that specifically targets the GDP-bound, inactive state of the KRAS G12C protein.[1][2] The core mechanism involves the formation of a covalent bond between the acrylamide warhead of this compound and the thiol group of the mutant cysteine residue at position 12 (Cys12) of KRAS. This covalent modification locks the KRAS G12C protein in its inactive conformation, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound state. The inhibition of KRAS G12C activation leads to the suppression of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cancer cell proliferation and survival.

A key differentiator of this compound is its novel binding mode within the Switch II pocket of KRAS G12C.[1] This unique interaction, elucidated through structural biology studies, is characterized by the engagement of distinct amino acid residues compared to other KRAS G12C inhibitors. This unique binding profile was a key objective of its design, aimed at potentially overcoming resistance mechanisms observed with other inhibitors in its class.

Structure-Activity Relationship (SAR) Studies

The development of this compound involved a meticulous hit-to-lead and lead optimization process guided by structure-based design. The SAR exploration focused on enhancing potency, selectivity, and pharmacokinetic properties.

Hit Identification and Initial Optimization

The journey to this compound began with the identification of a weak phenylacrylamide hit. Initial SAR studies focused on replacing an aniline linker with a spirocyclic azetidine moiety. This modification was crucial in reducing promiscuous cysteine reactivity while maintaining the desired covalent interaction with KRAS G12C.

Core Scaffold and Key Interactions

This compound is built upon a pyrazole-based scaffold. The optimization of this core and its substituents was critical for achieving high potency and selectivity. The key structural features and their contributions to the activity of this compound are summarized below:

| Molecular Moiety | Role in Binding and Activity | Key Interactions |

| Acrylamide Warhead | Forms an irreversible covalent bond with the Cys12 residue of KRAS G12C. | Covalent bond formation with the thiol group of Cys12. |

| Spirocyclic Azetidine Linker | Orients the acrylamide warhead for optimal covalent modification and reduces non-specific reactivity. | Provides a rigid connection between the core scaffold and the warhead. |

| Pyrazole Core | Serves as the central scaffold of the molecule. | Provides the structural framework for the attachment of other key moieties. |

| Substituted Indazole at Pyrazole Position 3 | Engages in novel interactions within the binding pocket, avoiding direct interaction with the H95 residue. | Forms hydrogen bonds and van der Waals interactions with pocket residues. |

| Methyl-Indazole Moiety | Fills a hydrophobic region of the binding pocket. | Interacts with V103, I100, M72, and Y96 residues. |

Quantitative SAR Data

The following table summarizes the in vitro activity of this compound in key biochemical and cellular assays.

| Assay | Cell Line/System | Endpoint | IC50 (µM) |

| c-Raf Recruitment Inhibition | - | Biochemical | 0.012[3] |

| pERK Inhibition | NCI-H358 (KRAS G12C) | Cellular | 0.018[1][4] |

| Cell Proliferation | NCI-H358 (KRAS G12C) | Cellular | 0.018[1][4] |

| Cell Proliferation | NCI-H2122 (KRAS G12C) | Cellular | 0.063[1][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of KRAS G12C mutant cancer cell lines.

Methodology:

-

Cell Culture: NCI-H358 and NCI-H2122 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: this compound is serially diluted in DMSO and then further diluted in culture medium to the desired final concentrations. The cells are treated with the compound dilutions for 72 hours.

-

Viability Assessment: After the incubation period, cell viability is assessed using a resazurin-based assay. Resazurin solution is added to each well, and the plates are incubated for 2-4 hours at 37°C. The fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The fluorescence intensity is normalized to the vehicle-treated control wells, and the IC50 values are calculated using a non-linear regression analysis.

pERK Inhibition Assay

Objective: To measure the inhibition of ERK phosphorylation in KRAS G12C mutant cells upon treatment with this compound.

Methodology:

-

Cell Culture and Seeding: NCI-H358 cells are cultured and seeded in 96-well plates as described for the cell viability assay.

-

Compound Treatment: Cells are treated with serially diluted this compound for 2 hours.

-

Cell Lysis: After treatment, the culture medium is removed, and the cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

pERK Detection: The levels of phosphorylated ERK (p-ERK1/2 T202/Y204) and total ERK in the cell lysates are quantified using a sandwich ELISA or a bead-based immunoassay (e.g., AlphaScreen SureFire).

-

Data Analysis: The ratio of p-ERK to total ERK is calculated and normalized to the vehicle-treated control. IC50 values are determined by non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

Caption: The KRAS signaling pathway and the mechanism of action of this compound.

Caption: A typical experimental workflow for the evaluation of this compound and its analogs.

Conclusion

This compound (JDQ-443) is a testament to the power of structure-based drug design in tackling challenging oncogenic targets like KRAS G12C. The detailed understanding of its structure-activity relationship, driven by systematic medicinal chemistry efforts, has led to a molecule with a unique binding mode and potent preclinical activity. Although its clinical journey has been halted, the knowledge gained from the development of this compound, as outlined in this guide, provides a valuable resource for the scientific community. The SAR data, experimental protocols, and mechanistic insights will undoubtedly contribute to the design and development of the next generation of KRAS inhibitors, ultimately benefiting patients with KRAS-driven cancers.

References

The Discovery and Development of Opnurasib (JDQ-443): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opnurasib (formerly JDQ-443) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2][3] Developed by Novartis, this compound works by irreversibly binding to the GDP-bound, inactive state of the KRAS G12C protein, thereby inhibiting downstream oncogenic signaling pathways.[1][4] This document provides an in-depth technical overview of the discovery, preclinical development, and clinical evaluation of this compound, including detailed experimental methodologies, a summary of key quantitative data, and a visualization of the relevant biological pathways. Although the clinical development of this compound was discontinued for strategic reasons, the scientific data generated remains valuable for the ongoing efforts to target KRAS-mutant cancers.[1][5]

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[6] For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of well-defined binding pockets.[6] The discovery of a switch-II pocket in the KRAS G12C mutant protein created a paradigm shift, enabling the development of covalent inhibitors that specifically target this mutant.[6] this compound emerged from these efforts as a structurally unique inhibitor with a distinct binding mode.[3][7]

Discovery and Preclinical Development

Mechanism of Action

This compound is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2][3] This covalent modification traps KRAS G12C in its inactive, GDP-bound conformation, preventing its interaction with downstream effectors and subsequently inhibiting the MAPK and other signaling pathways that drive tumor growth and proliferation.[1][8]

Preclinical Efficacy

This compound has demonstrated potent and selective anti-tumor activity in preclinical models.

In Vitro Studies:

This compound has shown potent inhibition of proliferation in KRAS G12C-mutated cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H358 | NSCLC | 0.018[8] |

| NCI-H2122 | NSCLC | 0.063[8] |

In Vivo Studies:

In mouse xenograft models using human cancer cell lines, orally administered this compound led to significant, dose-dependent tumor growth inhibition.[8] Studies in patient-derived xenograft (PDX) models of NSCLC and colorectal cancer also demonstrated robust anti-tumor responses.[7][9]

Signaling Pathway

This compound inhibits the constitutively active KRAS G12C protein, thereby blocking the downstream MAPK signaling cascade (RAF-MEK-ERK) which is critical for cell proliferation, differentiation, and survival.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [PDF] Clinical trial design for target-based therapy. | Semantic Scholar [semanticscholar.org]

- 3. Profiling this compound (JDQ-443) for the treatment of non-small cell lung cancer (NSCLC). | Read by QxMD [read.qxmd.com]

- 4. tandfonline.com [tandfonline.com]

- 5. innovitaresearch.com [innovitaresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (JDQ-443; NVP-JDQ-443) | covalent KRAS G12C inhibitor | CAS 2653994-08-0 | Buy this compound (JDQ-443; NVP-JDQ-443) from Supplier InvivoChem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

Opnurasib: A Deep Dive into Target Engagement and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Opnurasib (formerly JDQ-443) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein.[1][2][3][4] This document provides a detailed technical overview of its target engagement and selectivity profile, drawing from key preclinical studies. Although clinical development of this compound was discontinued by Novartis in May 2024 due to the evolving landscape of KRAS G12C inhibitors, the extensive characterization of this molecule offers valuable insights for researchers in the field of targeted oncology.[5][6]

Mechanism of Action

This compound is an irreversible inhibitor that covalently binds to the cysteine residue at position 12 of the KRAS G12C mutant.[7] It is designed to trap the KRAS protein in its inactive, GDP-bound state, thereby preventing the downstream signaling cascade that drives tumor cell proliferation and survival.[1][7] Structurally, this compound features a unique 5-methylpyrazole core and a spiro-azetidine linker that optimally positions its electrophilic acrylamide group for interaction with the target cysteine.[8] A key feature of its binding mode is the novel interaction with the Switch II pocket, which does not involve direct contact with histidine 95 (H95), a residue implicated in resistance to other KRAS G12C inhibitors.[7][8]

Quantitative Target Engagement and Cellular Activity

This compound has demonstrated potent and selective inhibition of KRAS G12C in a variety of preclinical assays. The following tables summarize the key quantitative data on its biochemical and cellular activity.

Table 1: Biochemical and Cellular Activity of this compound

| Assay | Target/Cell Line | Parameter | Value (µM) | Reference(s) |

| c-Raf Recruitment | GDP-bound KRAS G12C | IC50 | 0.012 | [4][7] |

| pERK Inhibition | NCI-H358 (KRAS G12C) | IC50 | 0.018 | [2][9] |

| pERK Inhibition | NCI-H2122 (KRAS G12C) | IC50 | 0.019 (as per[10]), 0.063 (as per[2][9]) | [2][9][10] |

| Cell Proliferation | NCI-H358 (KRAS G12C) | GI50 | 0.018 | [2][9] |

| Cell Proliferation | NCI-H2122 (KRAS G12C) | GI50 | 0.063 | [2][9] |

Selectivity Profile

A critical aspect of a targeted therapy is its selectivity for the intended target over other related proteins, which minimizes off-target effects and potential toxicity. This compound has shown high selectivity for KRAS G12C over wild-type KRAS and other RAS isoforms.

Table 2: Selectivity of this compound for KRAS G12C

| Assay | Target | Parameter | Value (µM) | Reference(s) |

| c-Raf Recruitment | KRAS WT | IC50 | >1 | [10] |

| c-Raf Recruitment | HRAS WT | IC50 | >1 | [10] |

| c-Raf Recruitment | NRAS WT | IC50 | >1 | [10] |

| Cell Proliferation | NCI-H1437 (KRAS WT/MEK-Q56P) | GI50 | 3.61 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the probable experimental protocols for the key assays cited, based on standard laboratory practices and information from the provided search results.

c-Raf Recruitment Assay

This assay likely utilizes a technology such as NanoBRET™ (Promega) or a similar proximity-based method to measure the interaction between KRAS G12C and its effector protein, c-Raf, in live cells.

-

Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding for KRAS G12C fused to a donor molecule (e.g., NanoLuc® luciferase) and c-Raf fused to an acceptor molecule (e.g., HaloTag®).

-

Compound Treatment: Transfected cells are seeded into microplates and treated with a serial dilution of this compound or vehicle control.

-

Luminescence and Fluorescence Measurement: After an incubation period, the appropriate substrates for the donor and acceptor molecules are added. The luminescence from the donor and the fluorescence from the acceptor (resulting from energy transfer upon protein-protein interaction) are measured using a plate reader.

-

Data Analysis: The ratio of acceptor to donor signal is calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

pERK Inhibition Assay

This assay quantifies the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, as a measure of target inhibition.

-

Cell Culture and Treatment: KRAS G12C mutant cell lines (e.g., NCI-H358, NCI-H2122) are seeded and allowed to adhere. The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 6 hours).[10]

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Western Blotting or ELISA: The levels of phosphorylated ERK (pERK) and total ERK are measured using either Western blotting with specific antibodies or a quantitative ELISA kit.

-

Data Analysis: The pERK signal is normalized to the total ERK signal. The percentage of inhibition relative to the vehicle-treated control is calculated, and the IC50 value is determined from the dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

-

Cell Seeding: KRAS G12C mutant and wild-type cell lines are seeded in microplates.

-

Compound Treatment: Cells are treated with a range of this compound concentrations.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or by using a colorimetric assay like MTS or MTT.

-

Data Analysis: The signal is normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment.[11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

-

Protein Quantification: The amount of soluble KRAS G12C protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and the experimental workflows.

References

- 1. This compound (JDQ-443; NVP-JDQ-443) | covalent KRAS G12C inhibitor | CAS 2653994-08-0 | Buy this compound (JDQ-443; NVP-JDQ-443) from Supplier InvivoChem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of JDQ-443: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JDQ-443 is a structurally novel, potent, and selective covalent inhibitor of KRAS G12C, a prevalent oncogenic driver in various cancers, including non-small cell lung cancer and colorectal cancer.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of JDQ-443, summarizing key quantitative data, detailing experimental methodologies, and illustrating critical biological pathways and workflows. JDQ-443 distinguishes itself through a unique binding mode to the switch II pocket of GDP-bound KRAS G12C, leading to its irreversible inactivation.[3][4] This mechanism confers high selectivity for the mutant protein over its wild-type counterpart and demonstrates activity against certain resistance mutations that affect other KRAS G12C inhibitors.[3]

Quantitative Data Summary

The in vitro activity of JDQ-443 has been extensively profiled using a range of biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Biochemical Activity of JDQ-443

| Assay | Parameter | Value | Notes |

| KRAS G12C Engagement | |||

| Covalent Competition Assay | kinact/KI (M-1s-1) | 1.3 x 105 | Measures the second-order rate constant of covalent bond formation. |

| Effector Interaction | |||

| KRAS G12C:cRAF NanoBiT Recruitment | IC50 | 0.012 µM | Measures the inhibition of the interaction between KRAS G12C and its downstream effector cRAF in HEK293 cells.[5] |

| Selectivity | |||

| HRAS WT Reversible Binding | KD | 86.5 µM | Determined by surface plasmon resonance (SPR). |

| KRAS WT Reversible Binding | KD | >100 µM | Determined by SPR. |

| NRAS WT Reversible Binding | KD | >100 µM | Determined by SPR. |

Table 2: Cellular Activity of JDQ-443

| Assay | Cell Line | Parameter | Value | Notes |

| MAPK Pathway Inhibition | ||||

| pERK Inhibition | NCI-H358 (KRAS G12C) | IC50 | 0.018 µM | Measures the inhibition of ERK phosphorylation, a downstream marker of KRAS signaling.[5] |

| NCI-H2122 (KRAS G12C) | IC50 | 0.063 µM | ||

| NCI-H1437 (KRAS WT) | IC50 | >1 µM | Demonstrates selectivity for KRAS G12C mutant cells. | |

| Cell Proliferation | ||||

| Cell Viability | NCI-H358 (KRAS G12C) | GI50 | 0.019 µM | Measured using the CellTiter-Glo assay.[5] |

| NCI-H2122 (KRAS G12C) | GI50 | 0.133 µM | ||

| NCI-H1437 (KRAS WT) | GI50 | 3.61 µM | ||

| Activity Against Resistance Mutations | ||||

| Cell Viability (Ba/F3 cells) | G12C/H95R | GI50 | 0.024 µM | Demonstrates activity against a known resistance mutation.[5] |

| G12C/H95Q | GI50 | 0.284 µM | ||

| G12C/H95D | GI50 | 0.612 µM | ||

| G12C/R68S | GI50 | >1 µM | Indicates resistance conferred by this mutation.[5] | |

| G12C/Y96C | GI50 | >1 µM | ||

| G12C/Y96D | GI50 | >1 µM |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on published information and standard laboratory practices.

KRAS G12C:cRAF NanoBiT Recruitment Assay

Objective: To measure the ability of JDQ-443 to disrupt the interaction between KRAS G12C and its effector protein, cRAF, in a cellular context.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding KRAS G12C fused to the Large Bit (LgBiT) subunit of NanoLuc luciferase and cRAF fused to the Small Bit (SmBiT) subunit.

-

Compound Treatment: Transfected cells are seeded into 96-well plates. After 24 hours, cells are treated with a serial dilution of JDQ-443 or DMSO as a vehicle control.

-

Luminescence Reading: Following a 2-hour incubation with the compound, Nano-Glo® Live Cell Substrate is added to the wells. Luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal, which is proportional to the extent of KRAS-cRAF interaction, is normalized to the DMSO control. IC50 values are calculated using a four-parameter logistic regression model.

pERK Inhibition Western Blot Assay

Objective: To determine the effect of JDQ-443 on the phosphorylation of ERK, a key downstream component of the MAPK signaling pathway.

Methodology:

-

Cell Culture and Treatment: KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type (e.g., NCI-H1437) cells are seeded in 6-well plates and allowed to attach overnight. Cells are then treated with various concentrations of JDQ-443 for 2-6 hours.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified, and the ratio of pERK to total ERK is calculated and normalized to the vehicle control. IC50 values are determined from the dose-response curve.

CellTiter-Glo® Cell Viability Assay

Objective: To assess the anti-proliferative activity of JDQ-443 on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well opaque-walled plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.

-

Compound Addition: A serial dilution of JDQ-443 is added to the wells, and the plates are incubated for 72 hours.

-

Reagent Addition: The plates are equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well.

-

Lysis and Signal Stabilization: The plates are placed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is read using a luminometer.

-

Data Analysis: The signal is normalized to DMSO-treated control cells, and the GI50 (concentration for 50% growth inhibition) values are calculated using non-linear regression.

Mandatory Visualizations

KRAS Signaling Pathway

References

- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. CellTiter-Glo® cell viability assay [bio-protocol.org]

- 5. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

The Binding Kinetics of Opnurasib to KRAS G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of Opnurasib (JDQ443), a selective and covalent inhibitor of the KRAS G12C mutant protein. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of oncology drug development.

Core Data Summary

This compound is a structurally novel, orally bioavailable inhibitor that irreversibly binds to the GDP-bound state of KRAS G12C, trapping it in an inactive conformation.[1][2] This covalent modification of cysteine-12 prevents the SOS-mediated nucleotide exchange, thereby impairing the subsequent binding of effector proteins like RAF.[1] The binding kinetics and inhibitory potential of this compound have been characterized through various biochemical and cellular assays, with key quantitative data summarized below for comparative analysis.

Table 1: Biochemical Binding Kinetics of this compound to KRAS G12C

| Parameter | Value | Assay Method | Reference |

| k_inact_/K_I_ | Not explicitly quantified in the provided search results | Mass Spectrometry | [1] |

| K_D_ (reversible binding) | Low reversible binding affinity | Not specified | [1] |

| Covalent Binding | Irreversible | Mass Spectrometry | [1] |

Note: While the primary mechanism is covalent and irreversible, initial non-covalent interactions are a prerequisite for the covalent bond formation.

Table 2: Cellular and Biochemical Inhibition Data for this compound

| Parameter | Cell Line / System | Value (µM) | Assay Method | Reference |

| cRAF Recruitment IC_50_ | HEK293 cells | 0.012 (SEM 0.0008) | NanoBiT Assay | [3] |

| pERK Inhibition IC_50_ (2 hours) | NCI-H358 | 0.018 (SD 0.003) | Not specified | [3] |

| pERK Inhibition IC_50_ (6 hours) | NCI-H2122 | 0.063 (SD 0.004) | Not specified | [3] |

| Proliferation GI_50_ | NCI-H358 | 0.018 (SD 0.003) | CellTiter-Glo | [4] |

| Proliferation GI_50_ | NCI-H2122 | 0.063 (SD 0.004) | CellTiter-Glo | [4] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism by which this compound inhibits the oncogenic KRAS G12C mutant.

Caption: KRAS G12C signaling and covalent inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Mass Spectrometry-Based Assay for Covalent Binding and k_inact_/K_I_ Determination

This protocol outlines a general procedure for assessing the covalent modification of KRAS G12C by this compound and determining the kinetic parameters of this interaction.

Objective: To confirm covalent bond formation and calculate the second-order rate constant (k_inact_/K_I_).

Materials:

-

Recombinant human KRAS G12C protein

-

This compound (JDQ443)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.2 mM TCEP)

-

Quenching solution (e.g., formic acid)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: A series of reactions are prepared by incubating a fixed concentration of KRAS G12C protein with varying concentrations of this compound in the assay buffer at 37°C.

-

Time-Course Sampling: Aliquots are taken from each reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped by the addition of a quenching solution.

-

LC-MS/MS Analysis: The samples are analyzed by LC-MS/MS to quantify the extent of covalent modification of KRAS G12C by this compound. This is achieved by monitoring the mass shift corresponding to the adduction of the inhibitor to the protein.

-

Data Analysis: The percentage of modified KRAS G12C is plotted against time for each this compound concentration. The observed rate constant (k_obs_) for each concentration is determined by fitting the data to a one-phase exponential association equation.

-

k_inact_/K_I_ Calculation: The k_obs_ values are then plotted against the corresponding this compound concentrations. The slope of the linear portion of this plot represents the k_inact_/K_I_ value.[5]

NanoBRET™ Target Engagement Assay

This protocol describes a method to measure the engagement of this compound with KRAS G12C within living cells.

Objective: To quantify the apparent affinity of this compound for KRAS G12C in a cellular context.

Materials:

-

HEK293 cells

-

NanoLuc®-KRAS G12C fusion vector

-

NanoBRET™ tracer

-

This compound (JDQ443)

-

Opti-MEM® I Reduced Serum Medium

-

Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

Multi-well plates (e.g., 384-well)

-

Luminometer

Procedure:

-

Cell Seeding: HEK293 cells are transiently transfected with the NanoLuc®-KRAS G12C fusion vector and seeded into multi-well plates.

-

Tracer Addition: The cells are pre-treated with the NanoBRET™ tracer for a specified period.[1]

-

Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for 2 hours.

-

Substrate Addition: The Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added to the wells.

-

BRET Measurement: The BRET signal is measured on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

-

Data Analysis: The BRET ratio is calculated and plotted against the logarithm of the this compound concentration. The IC_50_ value, representing the concentration of this compound that displaces 50% of the tracer, is determined using a sigmoidal dose-response curve fit.[1]

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol details the procedure for assessing the anti-proliferative effect of this compound on KRAS G12C-mutant cancer cell lines.

Objective: To determine the GI_50_ (concentration for 50% growth inhibition) of this compound.

Materials:

-

KRAS G12C-mutant cell lines (e.g., NCI-H358, NCI-H2122)

-

Complete cell culture medium

-

This compound (JDQ443)

-

CellTiter-Glo® Reagent

-

Opaque-walled multi-well plates (e.g., 96-well)

-

Luminometer

Procedure:

-

Cell Seeding: Cells are seeded into opaque-walled multi-well plates and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).

-

Reagent Equilibration: The plates and the CellTiter-Glo® Reagent are equilibrated to room temperature.

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.[6]

-

Lysis and Signal Stabilization: The contents are mixed on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[6]

-

Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is recorded using a luminometer.

-

Data Analysis: The luminescent signal is plotted against the logarithm of the this compound concentration. The GI_50_ value is calculated using a non-linear regression analysis.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the kinetic characterization of a covalent inhibitor like this compound.

Caption: Workflow for kinetic characterization of covalent inhibitors.

References

An In-depth Technical Guide to the Structural Biology of the Opnurasib-KRASG12C Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the Opnurasib (also known as JDQ-443) and KRASG12C complex. It delves into the mechanism of action, key structural interactions, and the experimental methodologies used to elucidate these features, offering valuable insights for professionals in oncology and drug discovery.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cellular signaling, acting as a molecular switch that regulates cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of apparent allosteric binding pockets on its smooth surface.[4][5]

The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), has been a watershed moment. This mutation is present in approximately 13% of NSCLC adenocarcinomas and 1-3% of colorectal and other solid tumors.[3][4] The mutant cysteine residue provides a unique reactive handle for targeted covalent inhibitors. This compound (JDQ-443) is a structurally novel, potent, and selective oral covalent inhibitor designed to target this specific vulnerability in KRASG12C.[3][6]

Mechanism of Action of this compound

This compound functions as an irreversible covalent inhibitor that specifically targets the inactive, GDP-bound state of KRASG12C.[4][5][7] Its mechanism involves:

-

Selective Binding: this compound binds to a cryptic pocket on KRASG12C known as the Switch-II pocket (SII-P).[3][4][8] This binding is initially reversible.

-

Covalent Bond Formation: Once positioned correctly within the pocket, the acrylamide warhead of this compound forms an irreversible covalent bond with the thiol group of the mutant cysteine (C12).[2]

-

Trapping the Inactive State: This covalent modification locks the KRASG12C protein in its inactive, GDP-bound conformation.[3][9]

-

Inhibition of Downstream Signaling: By trapping KRASG12C in an inactive state, this compound prevents the exchange of GDP for GTP, which is required for KRAS activation. This, in turn, blocks the downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway.[10][11]

This targeted action leads to the inhibition of cancer cell growth and proliferation in tumors harboring the KRASG12C mutation.

Structural Insights into the this compound-KRASG12C Complex

The crystal structure of the this compound-KRASG12C complex reveals a unique binding mode compared to other inhibitors like sotorasib and adagrasib. This compound is a pyrazole-based inhibitor that optimally targets the Switch-II pocket.[4] While detailed crystallographic coordinates for the this compound complex are proprietary, published research highlights key interaction features.

This compound's unique structure allows it to establish novel interactions within the pocket, pushing against the wall of the switch-II loop to make contact with residues such as Serine 65 and Aspartic acid 69, while notably avoiding interactions with Histidine 95 and Tyrosine 96.[8] In contrast, other inhibitors like divarasib maintain a hydrogen bond with His95.[8] This distinct binding profile defines its characteristic anti-tumor activity and resistance profile.[4][5] The covalent bond with Cys12 is the critical anchor, providing high potency and irreversibility.

Quantitative Data and In Vitro Activity

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key data points from preclinical studies.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Metric | Cell Line | Value (μM) | Reference |

| c-Raf Recruitment Inhibition | IC50 | - | 0.012 | [7] |

| pERK Inhibition | IC50 | NCI-H358 | 0.018 | [9][12] |

| pERK Inhibition | IC50 | NCI-H2122 | 0.063 | [9][12] |

| Cell Proliferation | IC50 | NCI-H358 | 0.018 | [9][12] |

| Cell Proliferation | IC50 | NCI-H2122 | 0.063 | [9][12] |

Visualizing Molecular Pathways and Processes

The KRAS protein is a central node in signaling pathways that translate extracellular signals into cellular responses. The diagram below illustrates the canonical RAS/MAPK pathway and indicates where this compound intervenes.

Caption: KRAS/MAPK signaling pathway and this compound's mechanism of inhibition.

The following diagram illustrates the logical sequence of events from drug administration to the ultimate cellular effect.

Caption: Logical workflow of this compound's mechanism of action.

Experimental Protocols: Elucidating the Complex Structure

Determining the high-resolution structure of the this compound-KRASG12C complex is essential for understanding its binding mode and for structure-based drug design. X-ray crystallography is a primary method for this purpose.[13]

-

Protein Expression and Purification:

-

The DNA sequence encoding human KRASG12C (residues 1-169, often with additional mutations like C51S, C80S, C118S to improve stability and prevent non-specific disulfide bonding) is cloned into an expression vector (e.g., pET-28a) with a cleavable N-terminal His-tag.[8]

-

The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cells are grown in a large-scale fermenter. Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 18°C) overnight.

-

Cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA column), followed by tag cleavage with a specific protease (e.g., TEV protease).

-

Further purification is achieved through ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein sample. The protein is loaded with GDP during this process.

-

-

Formation of the this compound-KRASG12C Complex:

-

The purified, GDP-bound KRASG12C protein is incubated with a molar excess of this compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., several hours to overnight) at 4°C to ensure complete covalent modification.

-

The resulting complex is purified by size-exclusion chromatography to remove any unbound inhibitor.

-

-

Crystallization:

-

The purified complex is concentrated to a high concentration (e.g., 10-20 mg/mL).

-

Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method. A robotic system is typically used to screen hundreds of different crystallization conditions (buffers, precipitants, pH, and additives).

-

Initial crystal hits are optimized by varying the conditions to obtain large, single, well-diffracting crystals.

-

-

X-ray Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed, and the structure is solved using molecular replacement, using a previously known KRAS structure as a search model.[8]

-

The model is refined, and the electron density corresponding to this compound is fitted into the model to build the final high-resolution structure of the complex.

-

Caption: A typical experimental workflow for X-ray crystallography.

Conclusion and Future Perspectives

This compound (JDQ-443) represents a significant advancement in the quest to target KRASG12C. Its unique chemical structure and binding mode within the Switch-II pocket provide a powerful tool against KRAS-driven cancers. The structural and biochemical data accumulated for this compound have demonstrated promising preclinical and early clinical activity.[4][5]

Although the clinical development of this compound has been halted, the extensive body of research remains incredibly valuable.[4][5] The detailed understanding of its interaction with KRASG12C informs the ongoing development of next-generation inhibitors and combination strategies. The structural insights gleaned from the this compound-KRASG12C complex will continue to guide the design of novel therapeutics aimed at conquering one of the most challenging targets in oncology.

References

- 1. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. login.medscape.com [login.medscape.com]

- 6. This compound | Ras | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound (JDQ-443; NVP-JDQ-443) | covalent KRAS G12C inhibitor | CAS 2653994-08-0 | Buy this compound (JDQ-443; NVP-JDQ-443) from Supplier InvivoChem [invivochem.com]

- 13. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Opnurasib in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opnurasib (also known as JDQ-443) is a potent and selective, orally active covalent inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in a variety of solid tumors. This compound exerts its anti-tumor activity by irreversibly binding to the cysteine residue of the G12C mutant KRAS protein, trapping it in its inactive, GDP-bound state.[1] This action effectively blocks downstream signaling pathways, primarily the MAPK/ERK pathway, leading to an inhibition of cancer cell proliferation and survival.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Quantitative Efficacy of this compound in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | 0.018 | [1][2] |

| NCI-H2122 | Non-Small Cell Lung Cancer | 0.063 | [1][2] |

Experimental Protocols

Cell Viability Assay (MTT/Resazurin Protocol)

This protocol is designed to assess the cytotoxic and cytostatic effects of this compound on cancer cell lines harboring the KRAS G12C mutation.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, NCI-H2122)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Resazurin sodium salt solution

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) for MTT assay

-

Plate reader (for absorbance or fluorescence measurement)

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete culture medium.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity. A suggested concentration range for initial experiments is 0.001 µM to 10 µM.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Resazurin Assay:

-

After the incubation period, add 20 µL of resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

-

-

Data Analysis:

-

Subtract the background absorbance/fluorescence from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Western Blot Analysis for pERK Inhibition

This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.

Materials:

-

KRAS G12C mutant cancer cell lines

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.3, 1 µM) for a specified duration (e.g., 30 minutes, 4 hours).[2]

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

-

Re-probing for Total ERK:

-

To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total ERK1/2, followed by the secondary antibody and detection as described above.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software.

-

Calculate the ratio of phospho-ERK to total ERK to determine the extent of inhibition by this compound.

-

Immunofluorescence Staining for KRAS G12C

This protocol allows for the visualization of KRAS G12C protein localization within cells and can be adapted to observe changes upon this compound treatment.

Materials:

-

KRAS G12C mutant cancer cell lines

-

Glass coverslips in a 24-well plate

-

This compound (stock solution in DMSO)

-

4% paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)

-

Primary antibody: Rabbit anti-KRAS G12C specific antibody.

-

Alexa Fluor-conjugated anti-rabbit secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound or vehicle control for the appropriate time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Staining:

-

Block the cells with blocking solution for 30 minutes at room temperature.

-

Incubate the cells with the primary anti-KRAS G12C antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Mandatory Visualizations

Caption: Experimental workflow for in vitro cell-based assays with this compound.

Caption: this compound inhibits the KRAS G12C signaling pathway.

References

Application Notes and Protocols for In Vivo Studies with JDQ-443

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and in vivo administration of JDQ-443, a potent and selective covalent inhibitor of KRASG12C. The information is intended to guide researchers in designing and executing preclinical animal studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction to JDQ-443

JDQ-443, also known as opnurasib, is a structurally novel, orally bioavailable inhibitor that specifically targets the KRASG12C mutant protein.[1][2] It functions by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[1][3] This irreversible inhibition prevents downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which are crucial for tumor cell proliferation and survival.[1][4] Preclinical studies have demonstrated its potent anti-tumor activity in various KRASG12C-mutated cancer models, including non-small cell lung cancer (NSCLC), pancreatic, and colorectal cancer xenografts.[1][5][6]

Formulation Rationale and Physicochemical Properties

JDQ-443 is a poorly water-soluble compound, which necessitates a specialized formulation to ensure adequate bioavailability for in vivo oral administration. The selection of an appropriate vehicle is critical for achieving consistent and reliable drug exposure in animal models. While specific physicochemical data such as aqueous solubility, logP, and pKa for JDQ-443 are not publicly available, its classification as a poorly soluble drug guides the formulation strategy towards solubilizing and suspending agents.

Commonly used strategies for formulating poorly soluble drugs for preclinical studies include the use of co-solvents, surfactants, and viscosity-enhancing agents to create stable suspensions or solutions.[7][8][9][10][11]

Recommended Formulations for In Vivo Oral Administration

Based on published preclinical studies, two primary formulation approaches are recommended for JDQ-443.

Methylcellulose/Tween 80-Based Suspension

A frequently reported vehicle for oral gavage of JDQ-443 in mice is a suspension prepared in 0.5% methylcellulose and 0.1% Tween 80 in water. This formulation utilizes methylcellulose as a suspending agent to ensure a uniform distribution of the drug particles and Tween 80 as a surfactant to improve wettability and prevent aggregation of the drug.

Solubilizing Co-solvent-Based Formulation

For enhanced solubility, a co-solvent-based formulation can be employed. A detailed example of such a formulation consists of:

-

10% Dimethyl sulfoxide (DMSO)

-

40% Polyethylene glycol 300 (PEG300)

-

5% Tween 80

-

45% Saline

This formulation uses DMSO and PEG300 as co-solvents to dissolve JDQ-443, while Tween 80 acts as a surfactant to maintain solubility and stability upon dilution in the gastrointestinal tract.

Quantitative Data Summary

The following table summarizes the dosing regimens and observed anti-tumor activity of JDQ-443 in preclinical mouse models as reported in the literature.

| Animal Model | Cancer Type | Dosing Regimen (Oral) | Observed Anti-tumor Activity | Reference |

| MIA PaCa-2 CDX | Pancreatic Cancer | 10, 30, 100 mg/kg/day | Dose-dependent tumor growth inhibition | [1] |

| NCI-H2122 CDX | Non-Small Cell Lung Cancer | 10, 30, 100 mg/kg/day | Dose-dependent tumor growth inhibition | [1] |

| KYSE410 CDX | Esophageal Cancer | 10, 30, 100 mg/kg/day | Dose-dependent tumor growth inhibition | [5] |

| LU99 CDX | Non-Small Cell Lung Cancer | 10, 30, 100 mg/kg/day | Dose-dependent tumor growth inhibition | [5] |

| Various PDX Models | NSCLC and Colorectal Cancer | 100 mg/kg/day | Categorical antitumor responses | [12] |

CDX: Cell-derived xenograft; PDX: Patient-derived xenograft

Experimental Protocols

Protocol for Preparation of 0.5% Methylcellulose/0.1% Tween 80 Formulation

Materials:

-

JDQ-443 powder

-

Methylcellulose (400 cP)

-

Tween 80

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Heating plate

-

Beakers

-

Graduated cylinders

-

Calibrated balance

Procedure:

-

Prepare the 0.5% Methylcellulose Solution: a. Heat approximately one-third of the final required volume of sterile water to 60-70°C in a beaker with a magnetic stir bar. b. Slowly add the calculated amount of methylcellulose powder to the heated water while stirring vigorously to ensure it is wetted and dispersed. c. Remove the beaker from the heat and add the remaining two-thirds of the sterile water as cold water or ice to rapidly cool the solution. d. Continue stirring in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take several hours or can be left overnight.

-

Add Tween 80: a. To the clear methylcellulose solution, add the calculated amount of Tween 80 to achieve a final concentration of 0.1%. b. Stir gently to mix until the Tween 80 is completely dissolved. Avoid vigorous stirring that can cause excessive foaming.

-